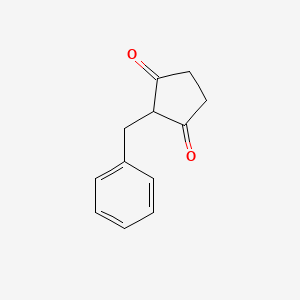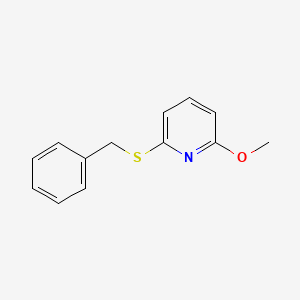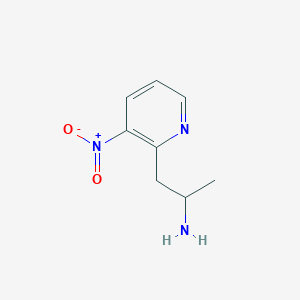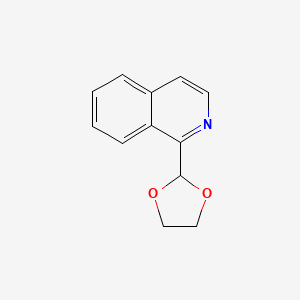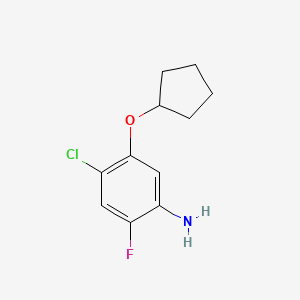![molecular formula C12H19NO3 B8428991 3-Cyclobutene-1,2-dione, 3-ethoxy-4-[[(1R)-1,2,2-trimethylpropyl]amino]-](/img/structure/B8428991.png)
3-Cyclobutene-1,2-dione, 3-ethoxy-4-[[(1R)-1,2,2-trimethylpropyl]amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione is a synthetic organic compound with a unique structure that includes a cyclobutene ring substituted with ethoxy and trimethyl-propylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be formed through a cycloaddition reaction involving suitable dienes and alkenes under controlled conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Addition of the Trimethyl-Propylamino Group: The trimethyl-propylamino group can be added through a nucleophilic substitution reaction using appropriate amines and leaving groups.
Industrial Production Methods
Industrial production of ®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of ®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione: Lacks the ®-configuration, which may affect its reactivity and biological activity.
3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione analogs: Compounds with similar structures but different substituents, which can lead to variations in their properties.
Uniqueness
®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione is unique due to its specific stereochemistry and the presence of both ethoxy and trimethyl-propylamino groups
属性
分子式 |
C12H19NO3 |
|---|---|
分子量 |
225.28 g/mol |
IUPAC 名称 |
3-[[(2R)-3,3-dimethylbutan-2-yl]amino]-4-ethoxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H19NO3/c1-6-16-11-8(9(14)10(11)15)13-7(2)12(3,4)5/h7,13H,6H2,1-5H3/t7-/m1/s1 |
InChI 键 |
YSRUSQVLYQQMCN-SSDOTTSWSA-N |
手性 SMILES |
CCOC1=C(C(=O)C1=O)N[C@H](C)C(C)(C)C |
规范 SMILES |
CCOC1=C(C(=O)C1=O)NC(C)C(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methoxy-2-methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B8428913.png)
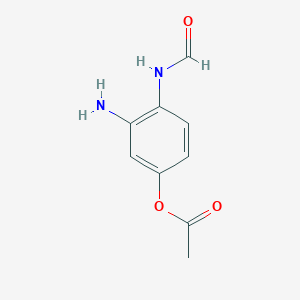
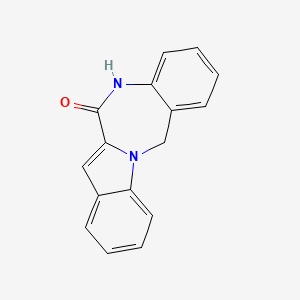
![N-(2-Fluoro-4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine-4-amine](/img/structure/B8428938.png)
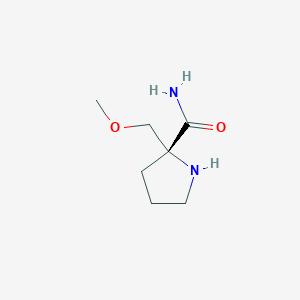
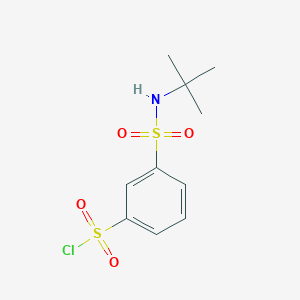
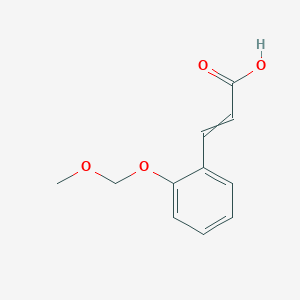
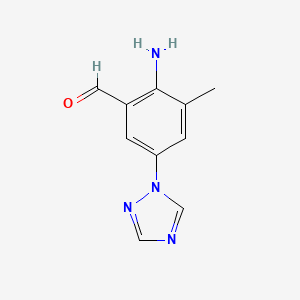
![4-[(Diethoxy-phosphoryl)-difluoro-methyl]-benzoic acid](/img/structure/B8428985.png)
